molecular formula C7H8F3NS B1404858 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine CAS No. 1260663-12-4

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Cat. No. B1404858
M. Wt: 195.21 g/mol
InChI Key: PRYRJWHPSRLJDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is C8H10F3NS . The average mass is 195.205 Da and the monoisotopic mass is 195.032959 Da .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A significant application of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine derivatives is in synthetic chemistry, where they serve as intermediates for synthesizing a wide range of heterocyclic compounds. For instance, Song et al. (2008) described a one-pot synthesis of trifluoromethyl-containing heterocycles, leveraging a three-component reaction involving a derivative of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine. This method highlights the compound's role in creating complex molecular architectures with potential biological activity Song et al., 2008.

Antitumor Activity

The synthesis and investigation of novel derivatives for antitumor applications have been explored, demonstrating the compound's utility in medicinal chemistry. Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from compounds related to 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine. These derivatives exhibited in vitro anti-cancer activity, highlighting the potential of such compounds in drug development Maftei et al., 2016.

Microwave-Assisted Synthesis

Microwave-assisted synthetic techniques have been employed to efficiently synthesize fused heterocycles incorporating the trifluoromethyl moiety. Shaaban (2008) reported on the synthesis of derivatives under microwave irradiation, showcasing a rapid and efficient method for incorporating the trifluoromethyl group into various heterocyclic frameworks Shaaban, 2008.

Structural and Spectral Analysis

Structural and spectral analyses of derivatives have provided insights into their chemical properties and potential applications. Flores et al. (2018) explored the synthesis, structure, and cyclocondensation reactions of trifluoromethyl-substituted compounds, contributing to a deeper understanding of their chemical behavior Flores et al., 2018.

Novel Synthetic Routes

Novel synthetic routes for key intermediates of pharmaceuticals demonstrate the versatility of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine derivatives in drug synthesis. Luo et al. (2008) developed a novel synthetic route for a key intermediate of Silodosin, showcasing the compound's importance in the synthesis of clinically relevant drugs Luo et al., 2008.

properties

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYRJWHPSRLJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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